Cas no 1207041-39-1 (N-(4-propan-2-ylphenyl)cyclopropanesulfonamide)

N-(4-propan-2-ylphenyl)cyclopropanesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(4-propan-2-ylphenyl)cyclopropanesulfonamide
- N-[4-(propan-2-yl)phenyl]cyclopropanesulfonamide
- N-(4-isopropylphenyl)cyclopropanesulfonamide
- F5835-0037
- AKOS024521845
- 1207041-39-1
- VU0523369-1
- SCHEMBL15614453
-
- インチ: 1S/C12H17NO2S/c1-9(2)10-3-5-11(6-4-10)13-16(14,15)12-7-8-12/h3-6,9,12-13H,7-8H2,1-2H3
- InChIKey: GIKPTVVORIOMHL-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=C(C(C)C)C=C2)(=O)=O)CC1
計算された属性
- 精确分子量: 239.09799996g/mol
- 同位素质量: 239.09799996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 319
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6Ų
- XLogP3: 2.6
N-(4-propan-2-ylphenyl)cyclopropanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5835-0037-1mg |
N-[4-(propan-2-yl)phenyl]cyclopropanesulfonamide |
1207041-39-1 | 90%+ | 1mg |
$54.0 | 2023-05-20 | |
Life Chemicals | F5835-0037-5mg |
N-[4-(propan-2-yl)phenyl]cyclopropanesulfonamide |
1207041-39-1 | 90%+ | 5mg |
$69.0 | 2023-05-20 | |
Life Chemicals | F5835-0037-2μmol |
N-[4-(propan-2-yl)phenyl]cyclopropanesulfonamide |
1207041-39-1 | 90%+ | 2μl |
$57.0 | 2023-05-20 | |
Life Chemicals | F5835-0037-5μmol |
N-[4-(propan-2-yl)phenyl]cyclopropanesulfonamide |
1207041-39-1 | 90%+ | 5μl |
$63.0 | 2023-05-20 | |
Life Chemicals | F5835-0037-3mg |
N-[4-(propan-2-yl)phenyl]cyclopropanesulfonamide |
1207041-39-1 | 90%+ | 3mg |
$63.0 | 2023-05-20 | |
Life Chemicals | F5835-0037-10mg |
N-[4-(propan-2-yl)phenyl]cyclopropanesulfonamide |
1207041-39-1 | 90%+ | 10mg |
$79.0 | 2023-05-20 | |
Life Chemicals | F5835-0037-10μmol |
N-[4-(propan-2-yl)phenyl]cyclopropanesulfonamide |
1207041-39-1 | 90%+ | 10μl |
$69.0 | 2023-05-20 | |
Life Chemicals | F5835-0037-2mg |
N-[4-(propan-2-yl)phenyl]cyclopropanesulfonamide |
1207041-39-1 | 90%+ | 2mg |
$59.0 | 2023-05-20 | |
Life Chemicals | F5835-0037-4mg |
N-[4-(propan-2-yl)phenyl]cyclopropanesulfonamide |
1207041-39-1 | 90%+ | 4mg |
$66.0 | 2023-05-20 |
N-(4-propan-2-ylphenyl)cyclopropanesulfonamide 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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5. Book reviews
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
N-(4-propan-2-ylphenyl)cyclopropanesulfonamideに関する追加情報
Professional Introduction to N-(4-propan-2-ylphenyl)cyclopropanesulfonamide (CAS No: 1207041-39-1)
N-(4-propan-2-ylphenyl)cyclopropanesulfonamide, a compound with the CAS number 1207041-39-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure, characterized by a cyclopropane ring fused with a sulfonamide group and an aromatic 4-propan-2-ylphenyl moiety, offers a promising scaffold for drug development. This introduction delves into the compound's chemical properties, synthesis methods, and recent research findings that highlight its significance in modern medicinal chemistry.
The chemical formula of N-(4-propan-2-ylphenyl)cyclopropanesulfonamide can be represented as C₁₁H₁₄NO₃S. The presence of the cyclopropane ring imparts rigidity to the molecule, which can be advantageous in terms of binding affinity to biological targets. Additionally, the sulfonamide group is a well-known pharmacophore that enhances solubility and bioavailability, making it a preferred choice in drug design. The aromatic propan-2-ylphenyl substituent further contributes to the compound's pharmacological activity by influencing its interactions with biological receptors.
The synthesis of N-(4-propan-2-ylphenyl)cyclopropanesulfonamide involves a multi-step process that requires precise control over reaction conditions. One common synthetic route begins with the formation of the cyclopropane sulfonamide core through a nucleophilic substitution reaction between cyclopropylsulfonyl chloride and an amine derivative of 4-propan-2-ylphenol. Subsequent functionalization steps may include protection-deprotection strategies to ensure regioselectivity and high yield. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been explored to optimize the synthesis pathway.
Recent research has highlighted the potential of N-(4-propan-2-ylphenyl)cyclopropanesulfonamide as a lead compound in the development of novel therapeutic agents. Studies have demonstrated its efficacy in inhibiting various enzymatic targets, including kinases and proteases, which are implicated in numerous diseases such as cancer and inflammatory disorders. The compound's ability to modulate these targets is attributed to its unique structural features, particularly the interplay between the cyclopropane ring and the sulfonamide group.
In particular, investigations have shown that N-(4-propan-2-ylphenyl)cyclopropanesulfonamide exhibits potent anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes. This mechanism is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs), but with potentially improved selectivity and reduced side effects. Preclinical studies have also revealed promising results in models of pain and inflammation, suggesting its therapeutic potential for treating chronic inflammatory conditions.
The role of computational chemistry in understanding the pharmacological behavior of N-(4-propan-2-ylphenyl)cyclopropanesulfonamide cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and identify key interaction sites with biological targets. These studies have provided valuable insights into how structural modifications can enhance potency and selectivity. For instance, computational analysis has suggested that introducing additional functional groups at specific positions on the aromatic ring could further improve binding interactions.
Furthermore, recent advancements in drug delivery systems have opened new avenues for utilizing N-(4-propan-2-ylphenyl)cyclopropanesulfonamide effectively. Nanotechnology-based delivery platforms, such as liposomes and polymeric nanoparticles, have been explored to enhance bioavailability and target specificity. These innovations hold promise for developing more efficient formulations that can overcome existing limitations associated with oral or intravenous administration.
The future direction of research on N-(4-propan-2-ylphenyl)cyclopropanesulfonamide is likely to focus on optimizing its pharmacokinetic profile and exploring new therapeutic applications. Combination therapies involving this compound with other drugs may also be investigated to achieve synergistic effects. As our understanding of disease mechanisms continues to evolve, this compound is poised to play a crucial role in developing next-generation treatments for a wide range of disorders.
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